Selaginellin
Overview
Description
Selaginellin is a unique pigment found exclusively in the ancient genus Selaginella. Since its first discovery in Selaginella sinensis in 2007, over 110 selaginellins with diverse polyphenolic skeletons have been identified . These compounds are known for their distinctive para-quinone methide and alkynylphenol carbon skeletons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Selaginellins can be synthesized through various methods, including total synthesis and biomimetic synthesis. The total synthesis involves constructing the polyphenolic skeletons from simpler organic molecules, often using palladium-catalyzed coupling reactions . Biomimetic synthesis, on the other hand, mimics the natural biosynthetic pathways of the compound, often involving oxidative coupling reactions .
Industrial Production Methods: Industrial production of selaginellins is still in its nascent stages due to the complexity of their structures. advances in synthetic organic chemistry and biotechnology hold promise for scalable production methods in the future .
Chemical Reactions Analysis
Types of Reactions: Selaginellins undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products: The major products of these reactions include quinones, hydroquinones, and various substituted derivatives, each with unique biological activities .
Scientific Research Applications
Selaginellins have a wide range of scientific research applications:
Mechanism of Action
Selaginellins exert their effects through various molecular targets and pathways:
Cytotoxic Activity: They induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antioxidant Activity: Selaginellins scavenge free radicals and upregulate antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: They inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB.
Comparison with Similar Compounds
Selaginellins are unique due to their para-quinone methide and alkynylphenol skeletons, which are not commonly found in other natural products . Similar compounds include:
Selaginellins stand out due to their unique structural features and diverse biological activities, making them a valuable subject of scientific research .
Properties
IUPAC Name |
4-[[3-(hydroxymethyl)-6-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24O5/c35-21-26-10-20-31(23-4-13-28(37)14-5-23)34(32(26)19-3-22-1-11-27(36)12-2-22)33(24-6-15-29(38)16-7-24)25-8-17-30(39)18-9-25/h1-2,4-18,20,35-38H,21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSFYXIEVFIZJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C=CC(=C3C#CC4=CC=C(C=C4)O)CO)C5=CC=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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